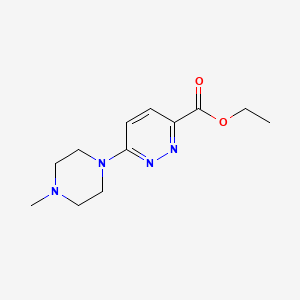

6-(4-méthylpipérazin-1-yl)pyridazine-3-carboxylate d'éthyle

Vue d'ensemble

Description

Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is a chemical compound . It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .

Applications De Recherche Scientifique

Applications neuroprotectrices

Ce composé a montré un potentiel dans le domaine de la neuroprotection, qui est cruciale pour le traitement des maladies neurodégénératives, de l'accident vasculaire cérébral ischémique et des traumatismes crâniens. Les propriétés neuroprotectrices sont évaluées au moyen de tests de viabilité cellulaire, d'ELISA, de RT-PCR quantitative, de western blotting et d'études d'amarrage moléculaire. Ces études suggèrent que les dérivés de ce composé peuvent réduire l'expression des chaperons du réticulum endoplasmique et des marqueurs d'apoptose dans les cellules neuronales .

Propriétés anti-neuro-inflammatoires

L'inflammation est un facteur important dans la progression des troubles neurologiques. Les dérivés du 6-(4-méthylpipérazin-1-yl)pyridazine-3-carboxylate d'éthyle ont été évalués pour leurs propriétés anti-neuro-inflammatoires. Ils ont montré des résultats prometteurs dans l'inhibition de la production d'oxyde nitrique et de facteur de nécrose tumorale α dans les cellules microgliales humaines stimulées par les LPS, indiquant des applications potentielles dans la gestion de la neuro-inflammation .

Recherche cardiovasculaire

Les dérivés de la pyridazinone, qui comprennent le this compound, ont été initialement explorés pour les médicaments cardiovasculaires. Ils ont été associés à un large éventail d'activités, notamment des effets antihypertenseurs et antiplaquettaires. Cela les rend précieux pour la recherche cardiovasculaire, en particulier dans la conception et la découverte de médicaments .

Activité antimicrobienne et antituberculeuse

Le large éventail d'activités pharmacologiques des dérivés de la pyridazinone s'étend aux propriétés antimicrobiennes et antituberculeuses. Ces composés auraient une activité significative contre diverses souches microbiennes et tuberculeuses, ce qui est essentiel pour développer de nouveaux antibiotiques et traitements contre la tuberculose .

Effets analgésiques et anti-inflammatoires

Le this compound a été étudié pour ses effets analgésiques et anti-inflammatoires. Ces propriétés sont essentielles pour le développement de nouveaux médicaments contre la douleur et anti-inflammatoires, offrant des alternatives aux médicaments actuels avec moins d'effets secondaires .

Potentiel antidiabétique

Les recherches sur les propriétés antidiabétiques des dérivés de la pyridazinone, y compris le this compound, se sont avérées prometteuses. Ces composés pourraient jouer un rôle dans la synthèse de nouveaux médicaments antidiabétiques, contribuant au traitement du diabète sucré .

Recherche anticancéreuse

Le potentiel anticancéreux des dérivés de la pyridazinone est un autre domaine d'application prometteur. Ces composés ont été explorés pour leur capacité à inhiber la croissance des cellules cancéreuses, ce qui en fait des candidats pour des recherches plus poussées en thérapie anticancéreuse .

Applications agrochimiques

Initialement, le noyau de la pyridazinone était également utilisé dans les produits agrochimiques. Les dérivés du this compound pourraient être utilisés dans le développement de nouveaux produits agrochimiques, conduisant potentiellement à des pesticides et des herbicides plus efficaces et respectueux de l'environnement .

Mécanisme D'action

Target of Action

Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Biochemical Pathways

Pyridazine derivatives have been shown to affect a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyridazine derivatives have been shown to possess a wide range of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using MPPC in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. In addition, it has a wide range of applications in scientific research. However, there are some limitations to using MPPC in laboratory experiments. For example, the exact mechanism of action of MPPC is not well understood, and the effects of MPPC on the body are not fully understood.

Orientations Futures

There are a number of potential future directions for MPPC research. These include further studies on the mechanism of action of MPPC, as well as studies on the effects of MPPC on behavior and cognition. Additionally, further research could be done to explore the potential therapeutic uses of MPPC, such as its potential use as an antidepressant or anxiolytic. Finally, further research could be done to explore the potential toxicity of MPPC and other compounds.

Analyse Biochimique

Cellular Effects

Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression levels of target genes .

Molecular Mechanism

The molecular mechanism of action of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate involves its interactions with various biomolecules at the molecular level. This compound can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. For instance, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the catalytic site. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic efficiency. Additionally, Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light or heat, can lead to its degradation. Long-term studies have also indicated that Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can have sustained effects on cellular function, potentially leading to changes in cell behavior and physiology .

Dosage Effects in Animal Models

The effects of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it may induce toxic or adverse effects, such as cellular damage or organ toxicity. Studies have shown that there is a threshold dose beyond which the adverse effects become more pronounced, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The metabolic pathways of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can influence its overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety profile .

Transport and Distribution

The transport and distribution of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and activity. The transport and distribution of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can affect its overall bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production. The subcellular localization of Ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate is crucial for its biological activity and therapeutic potential .

Propriétés

IUPAC Name |

ethyl 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-3-18-12(17)10-4-5-11(14-13-10)16-8-6-15(2)7-9-16/h4-5H,3,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFUKAYRLSUSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

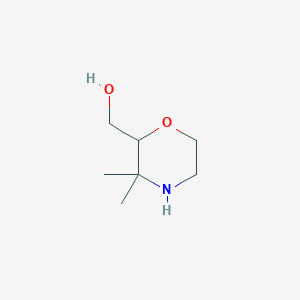

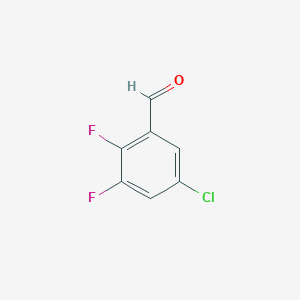

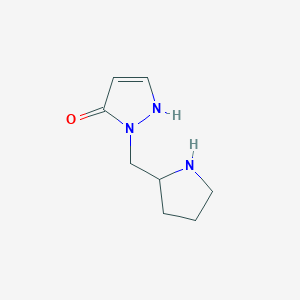

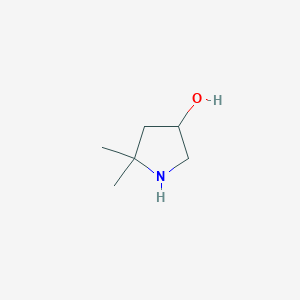

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1489366.png)

![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489373.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1489384.png)